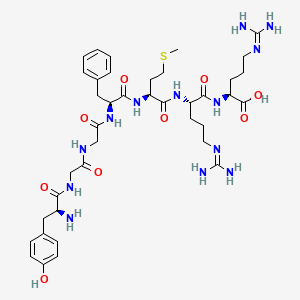Met-enkephalin-arg-arg
CAS No.: 76496-10-1
Cat. No.: VC3697989
Molecular Formula: C39H59N13O9S
Molecular Weight: 886 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 76496-10-1 |
|---|---|
| Molecular Formula | C39H59N13O9S |
| Molecular Weight | 886 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
| Standard InChI | InChI=1S/C39H59N13O9S/c1-62-18-15-28(35(58)50-27(9-5-16-45-38(41)42)34(57)52-29(37(60)61)10-6-17-46-39(43)44)51-36(59)30(20-23-7-3-2-4-8-23)49-32(55)22-47-31(54)21-48-33(56)26(40)19-24-11-13-25(53)14-12-24/h2-4,7-8,11-14,26-30,53H,5-6,9-10,15-22,40H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,41,42,45)(H4,43,44,46)/t26-,27-,28-,29-,30-/m0/s1 |
| Standard InChI Key | ZCQNVHLDWXBGQP-IIZANFQQSA-N |
| Isomeric SMILES | CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
| SMILES | CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
| Canonical SMILES | CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Introduction
Chemical Structure and Properties
Molecular Composition
Met-enkephalin-Arg-Arg is a heptapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg (YGGFMRR). Its molecular formula is C39H59N13O9S with a molecular weight of 886.03 g/mol . The compound derives its name from its composition: a Met-enkephalin core (Tyr-Gly-Gly-Phe-Met) followed by two arginine residues at positions 6 and 7.
Comparative Analysis with Related Enkephalins
Table 1: Structural Comparison of Met-enkephalin-Arg-Arg with Related Enkephalins
| Enkephalin | Amino Acid Sequence | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Met-enkephalin-Arg-Arg | Tyr-Gly-Gly-Phe-Met-Arg-Arg | C39H59N13O9S | 886.03 |
| Met-enkephalin-Arg6-Phe7 | Tyr-Gly-Gly-Phe-Met-Arg-Phe | C42H57N10O9S+ | 878.0 |
| Leu-enkephalin | Tyr-Gly-Gly-Phe-Leu | C28H37N5O7 | 555.6 |
The structural variations among these enkephalins, particularly at positions 5-7, contribute to differences in their biochemical properties and receptor binding profiles. While Leu-enkephalin terminates at position 5 with leucine , Met-enkephalin-Arg-Arg and Met-enkephalin-Arg6-Phe7 extend to positions 6 and 7 with different amino acid compositions, potentially affecting their biological functions and pharmacological properties.
Biological Functions and Mechanisms
Opioid Receptor Interactions
Like other enkephalins, Met-enkephalin-Arg-Arg likely interacts with opioid receptors, particularly mu and delta opioid receptors. The binding affinity and receptor selectivity profile of Met-enkephalin-Arg-Arg may differ from those of the pentapeptide enkephalins and other extended forms due to its unique structural characteristics. Comparative studies with Met-enkephalin-Arg6-Phe7 suggest that extended enkephalins retain opioid agonist properties, as Met-enkephalin-Arg6-Phe7 has been shown to displace [3H]naloxone from rat brain binding sites .
Physiological Significance
Met-enkephalin-Arg-Arg, like other enkephalins, may play roles in:
-
Pain modulation and analgesia
-
Stress response regulation
-
Neuroendocrine system modulation
-
Behavioral responses
Biosynthesis and Metabolism
Met-enkephalin-Arg-Arg is likely derived from proenkephalin or related precursor proteins through proteolytic processing. Studies of similar extended enkephalins like Met-enkephalin-Arg6-Phe7 suggest that these peptides can be generated through proteolytic cleavage of plasma precursors . The exact biosynthetic pathways and proteolytic enzymes involved in the formation of Met-enkephalin-Arg-Arg warrant further investigation.
Distribution and Localization
Tissue Distribution
While the search results don't provide specific information about the tissue distribution of Met-enkephalin-Arg-Arg, related enkephalins like Met-enkephalin-Arg6-Phe7 have been found in human, rat, and bovine striatum in concentrations comparable to or greater than those of Leu-enkephalin . By analogy, Met-enkephalin-Arg-Arg might also be present in brain tissue, particularly regions involved in pain modulation and reward processing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume